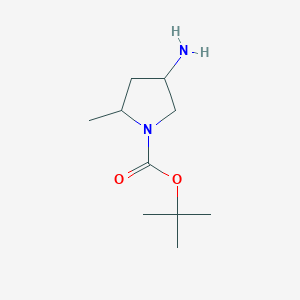
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19FN4O4S and its molecular weight is 490.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
A study by Alagarsamy et al. (2016) described the design, synthesis, and evaluation of antimicrobial activities of quinazolinone derivatives, highlighting their efficacy against selective gram-positive and gram-negative bacteria. This research signifies the potential of quinazolinone compounds, which could be structurally related to the compound , in developing new antimicrobial agents. The antimicrobial screening revealed that some derivatives exhibited notable activity, suggesting a promising avenue for further exploration in antimicrobial drug development Alagarsamy et al., 2016.
Antitumor and Anticancer Properties
Several studies have focused on the antitumor and anticancer properties of quinazolinone derivatives. Ibrahim A. Al-Suwaidan et al. (2016) reported on the synthesis, antitumor activity, and molecular docking study of novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad spectrum antitumor activity. This suggests that modifications to the quinazolinone core, similar to the target compound, could yield potent anticancer agents Ibrahim A. Al-Suwaidan et al., 2016.
Antioxidant Activities
Research by Raluca Pele et al. (2022) on new polyphenolic derivatives of quinazolin-4(3H)-one showed significant antioxidant and cytotoxic activity, highlighting the therapeutic potential of such compounds in oxidative stress-related conditions. The development of hybrid molecules incorporating the quinazolin-4(3H)-one moiety, as seen in the target compound, could lead to advancements in treatments leveraging antioxidant properties Raluca Pele et al., 2022.
Antipsychotic and Anticonvulsant Activities
The study by H. Kaur et al. (2010) described the synthesis and biological activity evaluation of thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones for their antipsychotic and anticonvulsant activities. This indicates the compound's potential framework could be beneficial in neurological and psychiatric disorder treatments H. Kaur et al., 2010.
Propiedades
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O4S/c1-32-17-11-12-19(21(13-17)33-2)23-28-22(34-29-23)14-35-25-27-20-6-4-3-5-18(20)24(31)30(25)16-9-7-15(26)8-10-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJJICFGLCFJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)

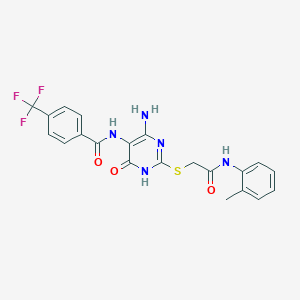
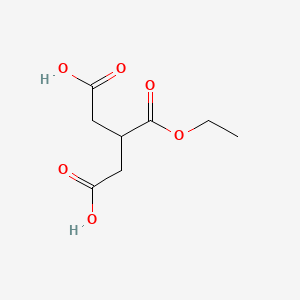

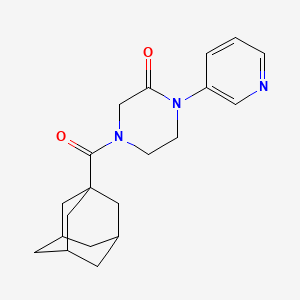
![[4-(2-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2706800.png)

![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)
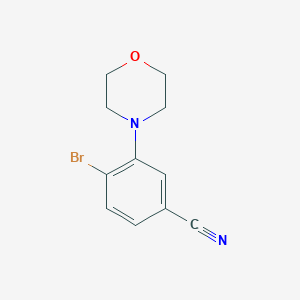


![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)
